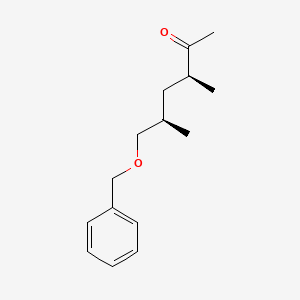![molecular formula C7H9ClO B14179371 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 858354-24-2](/img/structure/B14179371.png)
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-8-oxabicyclo[321]oct-2-ene is a bicyclic organic compound with the molecular formula C7H9ClO It features a unique structure that includes a chlorine atom, an ether linkage, and a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene can be achieved through various methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of the bicyclic framework with a wide substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted bicyclic compounds.
科学的研究の応用
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific details on its mechanism of action would depend on the context of its use, such as in biological systems or chemical synthesis.
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares the bicyclic framework but lacks the chlorine atom.
3-exo-Chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol: This derivative includes additional hydroxyl groups, altering its chemical properties.
11-Oxatricyclo[5.2.1.0^2,6]decane: Another bicyclic compound with a different ring structure and functional groups.
Uniqueness
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for further functionalization. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
特性
CAS番号 |
858354-24-2 |
|---|---|
分子式 |
C7H9ClO |
分子量 |
144.60 g/mol |
IUPAC名 |
3-chloro-8-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C7H9ClO/c8-5-3-6-1-2-7(4-5)9-6/h3,6-7H,1-2,4H2 |
InChIキー |
DUDDDAPGKBYHGP-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=C(CC1O2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)
![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)






![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
